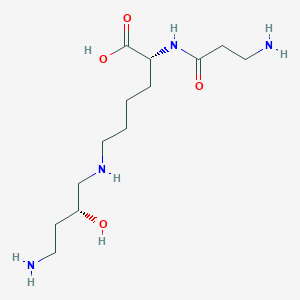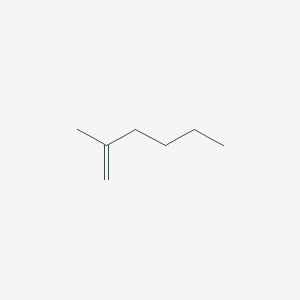
Dinoseb-trolamine
描述
Dinoseb-trolamine is a synthetic compound derived from dinoseb, a dinitrophenol herbicide. It was primarily used for post-emergence weed control in various crops, including cereals, vegetables, and some soft fruits. The compound is known for its selective, non-systemic, and contact action properties. due to its potential adverse effects on human health and the environment, its use has been restricted or banned in many countries .
作用机制
Target of Action
Dinoseb-trolamine is a complex compound that includes two active components: Dinoseb and Trolamine . Dinoseb is a dinitrophenol herbicide , while Trolamine, also known as triethanolamine (TEA), is a tertiary amine and a triol .
Trolamine is known to act as a surfactant or alkalizing agent, aiding in emulsification and solubilizing of compounds or in raising the ph of a solution .
Mode of Action
As an amine, Trolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid, thereby raising the pH of the solution . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution
Biochemical Pathways
Trolamine is known to affect the ph and interfacial tension in a mixture or solution , which could potentially influence various biochemical pathways.
Pharmacokinetics
It’s known that dinoseb has a moderate aqueous solubility, is volatile, and has a high potential for leaching to groundwater .
Result of Action
Dinoseb is known to be highly toxic to mammals and may cause development/reproduction effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, Dinoseb has a high potential for leaching to groundwater , indicating that soil composition and rainfall can influence its distribution and efficacy.
生化分析
Biochemical Properties
Dinoseb-trolamine interacts with various enzymes and proteins in biochemical reactions. Its mode of action involves inhibiting respiratory electron transport and uncoupling oxidative phosphorylation, leading to membrane disruption
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of the cell’s respiratory electron transport chain and oxidative phosphorylation This can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the respiratory electron transport chain in cells. It acts by inhibiting this chain and uncoupling oxidative phosphorylation, which disrupts the normal functioning of the cell membrane This can lead to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. One study suggests that this compound may have a high potential for leaching to groundwater .
准备方法
Synthetic Routes and Reaction Conditions: Dinoseb-trolamine is synthesized by reacting dinoseb with triethanolamine. The reaction typically involves the following steps:
Dinoseb Synthesis: Dinoseb is synthesized by nitration of 2-sec-butylphenol with a mixture of nitric and sulfuric acids.
This compound Formation: Dinoseb is then reacted with triethanolamine under controlled conditions to form this compound. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: High-purity dinoseb and triethanolamine are prepared.
Reaction: The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified through crystallization or distillation to achieve the desired purity level.
化学反应分析
Types of Reactions: Dinoseb-trolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of this compound leads to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with various functional groups replacing the nitro groups.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular respiration and metabolic pathways.
Medicine: Explored for its potential use in developing new therapeutic agents, although its toxicity limits its direct application.
相似化合物的比较
Dinoseb: The parent compound, also a dinitrophenol herbicide.
2,4-Dinitrophenol: Another dinitrophenol compound with similar herbicidal properties.
Bromoxynil: A nitrile herbicide with similar applications but different chemical structure.
Uniqueness: Dinoseb-trolamine is unique due to its combination of dinoseb and triethanolamine, which enhances its solubility and efficacy as a herbicide. its toxicity and environmental impact have led to its restricted use compared to other similar compounds .
属性
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-butan-2-yl-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5.C6H15NO3/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;8-4-1-7(2-5-9)3-6-10/h4-6,13H,3H2,1-2H3;8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKPPLCJMDGOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88-85-7 (Parent) | |
| Record name | Dinoseb-trolamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5034989 | |
| Record name | Dinoseb-trolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6420-47-9 | |
| Record name | Dinoseb-trolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6420-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinoseb-trolamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1-methylpropyl)-4,6-dinitro-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinoseb-trolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butyl-4,6-dinitrophenol, compound with 2,2',2''-nitrilotriethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINOSEB-TROLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R100VW5Z1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















